Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-
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Overview
Description
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is an organorhodium complex with the chemical formula [RhCl(CO)(PPh₃)₂]. This compound is a bright yellow, air-stable solid that is widely used in homogeneous catalysis. It is the rhodium analogue of Vaska’s complex, which is the corresponding iridium complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, can be synthesized by treating rhodium(II) chloride carbonyl with triphenylphosphine . Another common method involves the carbonylation of Wilkinson’s catalyst: [ \text{RhCl[P(C}_6\text{H}_5)_3]_3 + \text{CO} \rightarrow \text{RhCl(CO)[P(C}_6\text{H}_5)_3]_2 + \text{P(C}_6\text{H}_5)_3 ]
Industrial Production Methods
In industrial settings, the synthesis of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, typically involves the use of dimethylformamide (DMF) as a solvent, sometimes with the addition of aniline to accelerate the reaction . The reaction is usually conducted under nitrogen to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the rhodium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another.
Common Reagents and Conditions
Common reagents used in reactions with Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, include hydrogen chloride (HCl), carbon monoxide (CO), and sodium borohydride (NaBH₄) . Reactions are typically conducted under inert atmospheres to prevent oxidation.
Major Products
Major products formed from these reactions include tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation .
Scientific Research Applications
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow it to act as a catalyst in various chemical processes. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and carbon monoxide .
Comparison with Similar Compounds
Similar Compounds
Vaska’s Complex: The iridium analogue of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, with the formula [IrCl(CO)(PPh₃)₂].
Wilkinson’s Catalyst: Another rhodium complex with the formula [RhCl(PPh₃)₃].
Uniqueness
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is unique due to its high stability and versatility as a catalyst. It is particularly useful in homogeneous catalysis, where it can facilitate a wide range of chemical reactions under mild conditions .
Properties
CAS No. |
16353-77-8 |
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Molecular Formula |
C37H30ClOP2Rh- |
Molecular Weight |
690.9 g/mol |
IUPAC Name |
carbon monoxide;rhodium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
InChI Key |
RMJBMLFXJWHQJH-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
physical_description |
Yellow crystals; [Alfa Aesar MSDS] |
Origin of Product |
United States |
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